3-(3-chlorophenyl)-1H-pyrazol-5-amine

Description

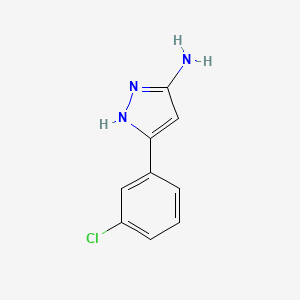

3-(3-Chlorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a chlorinated phenyl group at the 3-position and an amine group at the 5-position of the pyrazole ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes and receptors. For example, it has been utilized in the development of botulinum neurotoxin inhibitors via conjugation with mercaptoacetamide (e.g., compound 12g in ), demonstrating potent inhibitory activity with a molecular ion peak at m/z 290 [M+Na]⁺ and HPLC retention time (tR) of 4.67 minutes . Its synthesis typically involves cyclization reactions using hydrazine derivatives and substituted ketones, as highlighted in and .

Properties

IUPAC Name |

5-(3-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKDVENNWRMMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396872 | |

| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208519-09-9 | |

| Record name | 5-(3-Chlorophenyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 3-chlorophenyl group: This step involves the coupling of the pyrazole ring with a 3-chlorophenyl halide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The key steps include the preparation of intermediates, coupling reactions, and purification processes such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(3-Chlorophenyl)-1H-pyrazol-5-amine is recognized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting inflammatory and analgesic pathways. Its structural properties allow for modifications that enhance bioactivity and therapeutic efficacy.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For example, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | TBD |

| 5-amino-1-(4-chlorophenyl)-pyrazole | COX-2 | 0.05 |

| Methyl 3-amino-5-(2-nitrophenyl) | COX-1 | 0.36 |

Agricultural Chemistry

Development of Agrochemicals

This compound is utilized in formulating agrochemicals, contributing to the design of effective pesticides and herbicides. Its ability to target specific biochemical pathways in pests enhances crop yield while minimizing environmental impact.

Case Study: Herbicide Efficacy

In field trials, formulations containing this compound demonstrated significant efficacy against common agricultural pests, leading to improved crop health and yield.

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in studies related to enzyme inhibition, facilitating a deeper understanding of metabolic pathways and disease mechanisms. It has shown potential as an inhibitor for various enzymes implicated in cancer and metabolic disorders.

Case Study: Enzyme Interaction

A study highlighted the compound's interaction with specific kinases involved in cancer pathways, suggesting its potential as a lead compound for developing targeted therapies.

Material Science

Innovations in Coatings and Polymers

The unique chemical properties of this compound make it suitable for applications in material science, particularly in the development of advanced coatings and polymers that require enhanced durability and resistance to environmental factors.

Table 2: Material Properties of Pyrazole-based Coatings

| Property | Value |

|---|---|

| Tensile Strength | TBD |

| Chemical Resistance | High |

| Thermal Stability | Moderate |

Diagnostic Tools

Advancements in Medical Testing

This compound is also being explored for its potential in developing diagnostic reagents. Its ability to interact with biological targets may lead to advancements in medical testing and disease detection methodologies.

Case Study: Imaging Techniques

Research is ongoing into the use of this compound as a component in imaging agents that enhance the visibility of certain diseases during diagnostic procedures.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with voltage-gated sodium channels or GABA receptors, influencing neuronal activity and exhibiting anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

Pyrazole derivatives are highly sensitive to substituent placement, which dictates their biological activity and physicochemical properties. Below is a comparative analysis of 3-(3-chlorophenyl)-1H-pyrazol-5-amine and its analogues:

Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives

Key Observations :

- Chlorophenyl Position : The 3-chlorophenyl substitution (as in the target compound) vs. 4-chlorophenyl () alters steric and electronic properties, influencing target binding. For instance, 3-chlorophenyl derivatives exhibit higher specificity for serine proteases like thrombin () .

- Substituent Bulk : Addition of bulky groups (e.g., 2,4,6-trichlorophenyl in ) enhances kinase selectivity but reduces solubility .

- Fluorine vs. Chlorine : Fluorinated analogues (e.g., ) often show improved metabolic stability and bioavailability compared to chlorinated counterparts due to fluorine’s electronegativity and smaller atomic radius .

Biological Activity

3-(3-Chlorophenyl)-1H-pyrazol-5-amine is a heterocyclic organic compound known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in pharmaceuticals, agriculture, and biochemical research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorophenyl group. The presence of the chlorine atom on the aromatic ring significantly influences its chemical reactivity and biological activity. The compound's structure can be represented as follows:

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance, one study reported that derivatives of pyrazole compounds, including this specific compound, showed significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase with IC50 values ranging from 0.08 to 12.07 μM .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in stimulated THP-1 cells. The most active derivatives demonstrated IC50 values comparable to established anti-inflammatory agents, indicating potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has been studied for its antimicrobial activity. A study reported that several pyrazole derivatives exhibited excellent antimicrobial activities against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL . This suggests that the compound could be developed into effective antimicrobial agents.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The chlorophenyl group enhances its binding affinity to specific molecular targets, which may lead to inhibition or modulation of their activity. For example, docking studies have indicated that certain pyrazole derivatives can effectively bind to the colchicine binding site on tubulin, which is crucial for their anticancer activity .

Case Studies and Research Findings

Several studies have investigated the biological potential of pyrazole derivatives related to this compound:

Q & A

Q. What are the most reliable synthetic routes for 3-(3-chlorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of 3-chlorophenylhydrazine with β-ketonitriles or via cyclization of α,β-unsaturated ketones. For example, describes a multi-step synthesis where this compound is produced as a precursor for mercaptoacetamide analogs. Key parameters include:

- Temperature : Reactions are often conducted under reflux (e.g., xylene at 140°C in ).

- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid in ) improve cyclization efficiency.

- Purification : Column chromatography or recrystallization is critical for isolating the pure amine (yields ~70–98%) .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR (DMSO-d) shows characteristic peaks: a singlet for the pyrazole C4-H (~6.8 ppm) and aromatic protons from the 3-chlorophenyl group (7.2–7.7 ppm) .

- Mass Spectrometry : ESI-MS or FAB+ confirms the molecular ion peak (e.g., [M+Na] at m/z 290 in ) .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages .

Q. What are the documented biological activities of derivatives of this compound?

- Methodological Answer :

- Botulinum Neurotoxin Inhibition : reports N-(3-(3-chlorophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide as a potent inhibitor (IC < 1 µM), validated via enzymatic assays.

- Antimicrobial Potential : Structural analogs (e.g., 3-(pyridinyl)-substituted pyrazoles) show activity against S. aureus and E. coli in , suggesting SAR exploration for optimization .

Advanced Research Questions

Q. How can contradictory data on synthesis yields or by-product formation be resolved?

- Methodological Answer : Discrepancies often arise from:

- Regioselectivity : Competing 1,3- vs. 1,5-cyclization pathways (e.g., in , xylene solvent favors 1,5-product).

- By-Products : Use LC-MS or NMR to identify impurities (e.g., dimerization products under high-temperature conditions).

- Optimization : Design DoE (Design of Experiments) to test solvent polarity, temperature, and catalyst loading .

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : and 19 highlight SHELX programs (SHELXL/SHELXS) for refining structures with high-resolution data (R-factor < 0.05).

- Challenges : Crystallization may require slow evaporation in DCM/hexane mixtures. For non-crystalline samples, DFT-based computational modeling (e.g., Gaussian) predicts bond lengths and angles .

Q. How does substituent variation on the pyrazole core affect pharmacological properties?

- Methodological Answer :

- Electron-Withdrawing Groups : The 3-chlorophenyl moiety enhances metabolic stability (see vs. 19 ).

- Positional Isomerism : 3-substituted analogs (vs. 4- or 5-substituted) show improved binding affinity in kinase assays ( ).

- Data Table :

| Substituent Position | Activity (IC) | Reference |

|---|---|---|

| 3-Chlorophenyl | 0.8 µM | |

| 4-Trifluoromethyl | 2.5 µM |

Q. What strategies mitigate instability during storage or handling?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C ( ).

- Moisture Sensitivity : Lyophilize and use desiccants (silica gel).

- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA .

Methodological Challenges & Solutions

Q. How can researchers optimize multi-step syntheses involving this compound?

- Answer :

- Flow Chemistry : Reduces reaction time and improves reproducibility (e.g., microreactors for cyclization steps).

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediates in real-time ( ) .

Q. What computational approaches predict binding modes of this compound derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.